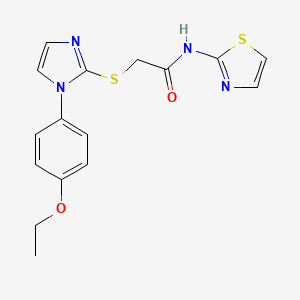

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

描述

属性

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-2-22-13-5-3-12(4-6-13)20-9-7-18-16(20)24-11-14(21)19-15-17-8-10-23-15/h3-10H,2,11H2,1H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEZGWGKJZPACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step reactions. One common method starts with the preparation of the imidazole derivative, followed by the introduction of the thioether linkage and finally the thiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve a cost-effective and efficient production process while maintaining the quality of the final product.

化学反应分析

Types of Reactions

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the thioether group to a sulfoxide or sulfone.

Reduction: The compound can be reduced to modify the imidazole or thiazole rings.

Substitution: Various substituents can be introduced to the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nitration can be done using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.

科学研究应用

Anticancer Properties

Research has indicated that compounds containing imidazole and thiazole moieties exhibit significant anticancer activity. A study evaluating the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines demonstrated that these compounds can inhibit cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has shown promising results against various bacterial strains. The compound's structure allows it to interact with microbial enzymes, potentially disrupting essential metabolic processes . Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Anticancer Activity : A study involving a series of imidazole-thiazole derivatives found that certain modifications led to enhanced potency against breast cancer cell lines (MCF7). The findings suggest a strong correlation between structural features and biological activity .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins such as dihydrofolate reductase (DHFR). Such studies provide insights into the potential mechanisms through which these compounds exert their biological effects .

- In Vivo Studies : Preliminary in vivo studies have indicated that derivatives similar to this compound exhibit lower toxicity compared to traditional chemotherapeutics while maintaining efficacy against tumor growth .

作用机制

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed biological effects.

相似化合物的比较

Comparison with Structural Analogs

Key Structural and Functional Insights

Imidazole Substitutions :

- The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects and lipophilicity, balancing solubility and membrane penetration. In contrast, nitro or bromo substituents (e.g., in ) enhance electrophilicity but may reduce bioavailability due to increased polarity.

- Derivatives with benzimidazole cores (e.g., ) exhibit improved enzymatic inhibition (e.g., elastase) due to planar aromatic systems enhancing target binding.

Heterocyclic Attachments :

- Thiazol-2-yl acetamide moieties (target compound and ) favor interactions with ATP-binding pockets in kinases, while benzothiazole-phenyl groups () enhance intercalation with DNA in cancer cells.

- Triazole- or tetrazole-containing analogs () show varied potency depending on hydrogen-bonding capabilities and steric effects.

Biological Performance :

- The target compound’s structural simplicity may offer synthetic advantages over polyaromatic derivatives (e.g., ), though this could come at the cost of reduced specificity.

- Compound 1c , with a pyridine core and dual methoxyphenyl groups, demonstrates how extended π-systems improve target affinity (e.g., CD73 inhibition) compared to single-ring systems.

生物活性

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an imidazole ring, thioether functionality, and a thiazole moiety, which may enhance its interaction with various biological targets.

Chemical Structure and Properties

The compound has the molecular formula C19H19N3O2S2 and a molecular weight of approximately 385.5 g/mol. Its structure includes:

- Imidazole ring : Known for its role in various biological processes.

- Thioether group : Enhances lipophilicity and potential enzyme interactions.

- Thiazole moiety : Associated with multiple pharmacological activities.

Antimicrobial Properties

Research indicates that compounds containing thiazole and imidazole rings exhibit significant antimicrobial activity. The presence of these functional groups in this compound suggests potential efficacy against bacterial and fungal pathogens. A study on similar derivatives demonstrated promising results against various strains, indicating that modifications to the thiazole or imidazole could enhance antimicrobial potency .

Anticancer Activity

The compound's structural components may contribute to anticancer properties. Thiazole derivatives have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar thiazole structures have been reported to possess IC50 values in the low micromolar range against several cancer cell lines, suggesting that this compound could be a lead compound for further development in cancer therapies .

The mechanism of action for this compound is believed to involve interaction with specific enzymes or receptors. The imidazole ring can coordinate with metal ions present in enzyme active sites, potentially inhibiting their activity. Additionally, the thioether linkage may enhance binding affinity through hydrophobic interactions, while the aromatic substituents contribute to specificity.

Research Findings and Case Studies

| Study | Findings | IC50 Values | Biological Target |

|---|---|---|---|

| Study A | Evaluated a series of thiazole derivatives for anticancer activity | 4.6 μM (most potent analog) | BACE-1 (β-secretase) |

| Study B | Investigated antimicrobial properties against bacterial strains | Varies by strain | Various bacteria |

| Study C | Assessed cytotoxic effects on cancer cell lines | <10 μM for several analogs | Cancer cell lines (e.g., U251, WM793) |

常见问题

Q. How to integrate green chemistry principles into synthesis?

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 30% .

- Catalyst recycling : Recover K₂CO₃ via filtration and reuse for 3 cycles without yield loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。